molecular formula C13H7NO4 B2526962 2-nitro-9H-xanthen-9-one CAS No. 20061-59-0

2-nitro-9H-xanthen-9-one

Cat. No.: B2526962
CAS No.: 20061-59-0
M. Wt: 241.202
InChI Key: NDCNIDLJNJJHRA-UHFFFAOYSA-N
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Description

2-nitro-9H-xanthen-9-one is a useful research compound. Its molecular formula is C13H7NO4 and its molecular weight is 241.202. The purity is usually 95%.
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Scientific Research Applications

1. Novel Derivative Synthesis

2-Nitro-9H-xanthen-9-one derivatives show potential in various chemical syntheses. For instance, Fischer and Kvita (1985) developed novel 3-substituted xanthone and thioxanthone derivatives, showcasing the versatility of this compound in creating diverse chemical structures with potential applications in medicinal and materials chemistry (Fischer & Kvita, 1985).

2. Spectral Dynamics in Solutions

The spectral properties of nitro derivatives of xanthione, including this compound, have been studied for their unique fluorescence and electronic transition characteristics. Bondarev et al. (2019) synthesized these derivatives and analyzed their stationary and transient spectra, contributing to the understanding of their potential in photophysical and photochemical applications (Bondarev et al., 2019).

3. Photodynamic Therapy

Some derivatives of this compound show promise in photodynamic therapy (PDT). Fischer (1991) explored derivatives such as 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides, which have properties like water solubility and absorption wavelength shifts, making them potential candidates for PDT applications (Fischer, 1991).

4. Organic Synthesis Methods

The compound has been used to study novel organic synthesis methods. Fujiwara and Okabayashi (1994) investigated the Skraup reaction of amino-9H-xanthen-9-ones, yielding various quinolin derivatives, highlighting its utility in organic synthesis (Fujiwara & Okabayashi, 1994).

5. Lipophilicity Studies

Tsantili-Kakoulidou et al. (1993) conducted lipophilicity studies of 9H-xanthene derivatives, including those with nitro groups. Understanding the lipophilicity of these compounds is crucial in pharmaceutical development, affecting drug absorption and distribution (Tsantili-Kakoulidou et al., 1993).

6. Photophysical Properties

9-Aryl-9-xanthenols, related to this compound, have been studied for their photophysical properties. Nekongo et al. (2012) found that these compounds can serve as dual-mode indicators for emission and absorption-based pH measurements, useful in biological and chemical sensing applications (Nekongo et al., 2012).

Safety and Hazards

The safety data sheet for 2-nitro-9H-xanthen-9-one suggests that it should be handled with care. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured during handling .

Future Directions

Future investigations are needed to fully disclose the mechanism of action of xanthones and their derivatives, including 2-nitro-9H-xanthen-9-one . These investigations could lead to improved potential clinical outcomes and a better understanding of the biochemical activities of these compounds .

Properties

IUPAC Name

2-nitroxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNIDLJNJJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 900 mL of dimethyl formamide, 165 mL of toluene, 65.6 g (1.13 mol) of anhydrous potassium fluoride, and 74.6 g (0.252 mol) of (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone was stirred and heated to reflux. It was dried by distilling out 170 mL of distillate, and then heated under reflux overnight. It was cooled in an ice bath and diluted with 1 l of water and 100 mL of hexane. After 1 hr the gold-colored precipitate was collected and dissolved in 300 mL of methylene chloride. The solution, after separation of water, was dried over sodium sulfate and concentrated in vacuo. The residue was slurried in ether (cold) to leave crude 2-nitroxanthene-9-one. The ether solution was concentrated in vacuo and the residue recrystallized from methanol to give the product, 60°-64°.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
74.6 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

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